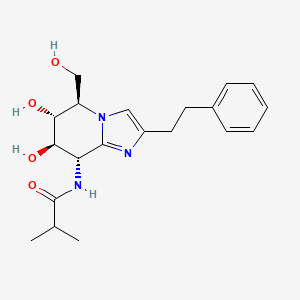

GlcNAcstatin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H27N3O4 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

N-[(5R,6R,7R,8S)-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]-2-methylpropanamide |

InChI |

InChI=1S/C20H27N3O4/c1-12(2)20(27)22-16-18(26)17(25)15(11-24)23-10-14(21-19(16)23)9-8-13-6-4-3-5-7-13/h3-7,10,12,15-18,24-26H,8-9,11H2,1-2H3,(H,22,27)/t15-,16-,17-,18-/m1/s1 |

InChI Key |

YCPLHXLUOSXDJD-BRSBDYLESA-N |

Isomeric SMILES |

CC(C)C(=O)N[C@@H]1[C@H]([C@@H]([C@H](N2C1=NC(=C2)CCC3=CC=CC=C3)CO)O)O |

Canonical SMILES |

CC(C)C(=O)NC1C(C(C(N2C1=NC(=C2)CCC3=CC=CC=C3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

mechanism of action of GlcNAcstatin

An In-depth Technical Guide on the Core Mechanism of Action of GlcNAcstatin

Introduction

O-GlcNAcylation is a dynamic and essential post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is critical in regulating a multitude of cellular functions, including signal transduction, transcription, and protein degradation.[3][4] The cycling of O-GlcNAc is governed by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[1][2] Dysregulation of this process is implicated in various pathologies, including cancer, diabetes, and neurodegenerative diseases like Alzheimer's.[5][6]

Inhibitors of OGA are invaluable chemical tools for studying the functional roles of O-GlcNAcylation by increasing the levels of modified proteins, a state known as hyper-O-GlcNAcylation.[5][7] this compound is a potent, selective, and cell-permeant inhibitor of human OGA (hOGA), designed to probe the intricate cell biology of O-GlcNAc.[5][8] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Transition-State Mimicry

The catalytic action of OGA proceeds through a substrate-assisted mechanism.[1] The acetamido group of the GlcNAc substrate participates in the reaction, attacking the anomeric carbon to form a transient oxazoline intermediate.[1][9] This high-energy intermediate is then hydrolyzed by a water molecule, activated by an enzymatic general base, to release the GlcNAc product.[1]

This compound is a rationally designed competitive inhibitor that functions as a stable mimic of this oxazoline transition state.[8][10] Its glucoimidazole core closely resembles the flattened half-chair conformation of the sugar ring in the transition state, while the protonated imidazole ring emulates the charge distribution of the oxocarbenium ion-like intermediate.[1][8] This high-affinity binding to the OGA active site effectively blocks the substrate from entering, thereby inhibiting the enzyme's hydrolytic activity.[8] The potency of this compound is remarkable, with inhibition constants reported in the picomolar range for bacterial OGA and the low nanomolar to sub-nanomolar range for the human enzyme.[5][8]

Quantitative Inhibitory Activity and Selectivity

A key feature of the this compound family of inhibitors is their high potency against hOGA and significant selectivity over related human lysosomal β-hexosaminidases (HexA/B), which also employ a substrate-assisted catalytic mechanism.[5] Modifications to the N-acyl group of the this compound scaffold have been explored to optimize this selectivity.[5] For instance, extending the N-acetyl group to an isobutyl group (this compound C) reduces HexA/B inhibition significantly while maintaining high potency for hOGA, resulting in a selectivity of over 160-fold.[1][5] Further optimization led to derivatives like this compound G, with selectivity reaching up to 900,000-fold.[7]

Table 1: In Vitro Inhibitory Potency and Selectivity of this compound Derivatives

| Compound | hOGA Ki (nM) | Hex A/B Ki (nM) | Selectivity (Hex/hOGA) |

|---|---|---|---|

| This compound A | 4.3 ± 0.2[5] | 0.55 ± 0.05[5] | Not Selective |

| This compound B | 0.42 ± 0.06[5] | 0.17 ± 0.05[5] | Not Selective |

| This compound C | 4.4 ± 0.1[5] | 550 ± 10[5] | 164[5] |

| This compound D | 0.74 ± 0.09[5] | 2.7 ± 0.4[5] | 4[5] |

| This compound E | 8500 ± 300[5] | 1100 ± 100[5] | Not Selective |

| This compound G | 4.1 ± 0.3 | 3,700,000 ± 500,000 | ~900,000 |

Data for GlcNAcstatins A-E sourced from Dorfmueller et al., 2009.[5] Data for this compound G sourced from Schimpl et al., 2011. The Ki values were determined using the Cheng–Prusoff equation {Ki=IC50/1+([S]/Km)}.[5]

Cellular Effects and Modulation of Signaling Pathways

GlcNAcstatins are cell-permeant, allowing them to effectively inhibit OGA within living cells.[5] Treatment of various human cell lines with nanomolar concentrations of this compound leads to a dose-dependent increase in the O-GlcNAcylation of cellular proteins.[5][7] This ability to modulate the "O-GlcNAc-ome" makes this compound a powerful tool to investigate cellular processes regulated by this modification.

One of the most studied consequences of increased O-GlcNAcylation is its interplay with protein phosphorylation.[6] O-GlcNAc and phosphate groups can compete for the same or adjacent serine/threonine residues on a protein.[6] By inhibiting OGA, this compound increases O-GlcNAcylation, which can lead to a decrease in the phosphorylation of certain proteins, such as the microtubule-associated protein tau.[6] In neurodegenerative tauopathies, tau is hyperphosphorylated; thus, OGA inhibition presents a potential therapeutic strategy.[6]

Experimental Protocols

In Vitro OGA Inhibition Assay (Fluorometric)

This protocol is adapted from the kinetic characterization of GlcNAcstatins.[5]

-

Objective: To determine the inhibitory constant (Ki) of this compound against recombinant human OGA (hOGA).

-

Materials:

-

Recombinant hOGA

-

Substrate: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-NAG)

-

Inhibitor: this compound (various concentrations)

-

Assay Buffer: 50 mM NaH2PO4, 100 mM NaCl, 0.1% BSA, pH 7.0

-

Stop Solution: 3 M glycine/NaOH, pH 10.3

-

96-well microplate (black, flat-bottom)

-

Microplate fluorescence reader (Excitation: 360 nm, Emission: 460 nm)

-

-

Methodology:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add assay buffer, various concentrations of the inhibitor, and recombinant hOGA.

-

Initiate the reaction by adding the 4MU-NAG substrate. Final reaction volume is typically 50-100 μL.

-

Incubate the plate at 37°C for a set time (e.g., 60 minutes), ensuring less than 10% of the substrate is consumed.

-

Terminate the reaction by adding an equal volume of the stop solution.

-

Quantify the fluorescence of the released 4-methylumbelliferone using the plate reader.

-

Determine the mode of inhibition using a Lineweaver-Burk plot.

-

Calculate IC50 values by fitting the dose-response data to a standard equation.

-

Convert IC50 to Ki using the Cheng-Prusoff equation, requiring a known Km for the substrate.[5]

-

Cellular O-GlcNAcylation Assay (Western Blot)

This protocol is to assess the ability of this compound to inhibit OGA in a cellular context.[5][7]

-

Objective: To qualitatively or quantitatively measure the increase in total cellular protein O-GlcNAcylation following this compound treatment.

-

Materials:

-

Cell culture medium and reagents

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibody: Anti-O-GlcNAc antibody (e.g., CTD110.6)

-

Loading Control Antibody: Anti-β-actin or anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

Methodology Workflow:

Conclusion

The this compound family of compounds represents a class of exceptionally potent and selective competitive inhibitors of human O-GlcNAcase.[5] Their mechanism of action is rooted in the mimicry of the enzyme's natural oxazoline-like transition state, leading to high-affinity binding in the low nanomolar to picomolar range.[8] As cell-permeant molecules, GlcNAcstatins effectively elevate cellular O-GlcNAcylation levels, providing an indispensable tool for functional investigations into this critical post-translational modification and its role in myriad signaling pathways within the eukaryotic cell.[5][7]

References

- 1. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. O-GlcNAcylation: a novel post-translational mechanism to alter vascular cellular signaling in health and disease: focus on hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endo-β-N-acetylglucosaminidase catalyzed polymerization of Glc-β-(1→4)-GlcNAc oxazoline: A revisit to the enzymatic transglycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels - PubMed [pubmed.ncbi.nlm.nih.gov]

GlcNAcstatin: A Potent and Selective Inhibitor of O-GlcNAcase for Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification involving the attachment of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2][3] This process is regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][4][5] The dynamic nature of O-GlcNAcylation suggests its critical role in a vast array of cellular processes, including signal transduction, transcription, and protein stability.[6][7] Dysregulation of this modification has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders, cancer, and type II diabetes.[1][8][9]

GlcNAcstatin has emerged as a powerful chemical tool for studying the functional roles of O-GlcNAcylation. It is a highly potent and selective competitive inhibitor of O-GlcNAcase, the enzyme responsible for removing O-GlcNAc from proteins.[9][10] By inhibiting OGA, this compound effectively increases the levels of intracellular O-GlcNAcylation, allowing researchers to probe the downstream consequences of this modification.[2][9] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its impact on key signaling pathways.

Mechanism of Action

This compound is a glucoimidazole-based compound designed to mimic the transition state of the O-GlcNAcase catalytic reaction.[10] OGA employs a substrate-assisted catalytic mechanism involving two key aspartate residues (Asp174 and Asp175 in human OGA).[4][11] The catalytic cycle proceeds through an oxazoline intermediate.[11] this compound's structure, particularly its glucoimidazole core, resembles this transition state, allowing it to bind with very high affinity to the active site of OGA, thereby competitively inhibiting its enzymatic activity.[1][10]

The following diagram illustrates the catalytic mechanism of O-GlcNAcase and the inhibitory action of this compound.

Quantitative Inhibitory Data

Several derivatives of this compound have been synthesized and characterized, exhibiting a range of potencies and selectivities. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the reported quantitative data for various this compound derivatives against human O-GlcNAcase (hOGA) and human lysosomal β-hexosaminidases (HexA/B), highlighting their selectivity.

| Inhibitor | hOGA Ki (nM) | Reference |

| This compound A | 4.3 | [9] |

| This compound B | 0.4 | [9] |

| This compound C | 4.4 | [1][9] |

| This compound D | 0.7 | [1] |

| This compound G | 4.1 | [12] |

Table 1: Inhibitory Potency (Ki) of this compound Derivatives against human O-GlcNAcase.

| Inhibitor | hOGA IC50 (nM) | HexA/B IC50 (nM) | Selectivity (HexA/B IC50 / hOGA IC50) | Reference |

| PUGNAc | ~50 | High affinity | Low | [1] |

| This compound C | Not specified | Not specified | 160-fold over lysosomal β-hexosaminidase | [1] |

| This compound D | Not specified | Not specified | 4-fold over β-hexosaminidase | [1] |

Table 2: IC50 Values and Selectivity of this compound Derivatives. Note: Specific IC50 values for hOGA and HexA/B for some this compound derivatives are not consistently reported across the literature, but their high selectivity is a key feature.

Experimental Protocols

The evaluation of O-GlcNAcase inhibitors like this compound involves both in vitro enzymatic assays and cell-based assays to confirm their activity and cellular effects.

In Vitro O-GlcNAcase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified O-GlcNAcase.

Objective: To determine the IC50 or Ki value of an inhibitor against OGA.

Materials:

-

Purified recombinant human O-GlcNAcase (hOGA).

-

Fluorogenic substrate: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-NAG).[12]

-

Assay buffer: e.g., 50 mM NaH2PO4, 100 mM NaCl, pH 7.5.[13]

-

Inhibitor compound (e.g., this compound) at various concentrations.

-

Microplate reader capable of fluorescence detection (excitation ~360 nm, emission ~460 nm).[12]

Procedure:

-

Prepare a series of dilutions of the inhibitor in the assay buffer.

-

In a microplate, add the assay buffer, the inhibitor solution (or vehicle control), and the purified hOGA enzyme.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the 4MU-NAG substrate.

-

Monitor the increase in fluorescence over time at 37°C. The fluorescence is generated by the release of 4-methylumbelliferone upon substrate cleavage.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation (e.g., the Cheng-Prusoff equation for Ki determination from IC50) to determine the IC50 or Ki value.[9]

Cellular O-GlcNAcylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to increase the overall level of O-GlcNAcylated proteins within cells.

Objective: To confirm the cell permeability and in-cell efficacy of the OGA inhibitor.

Materials:

-

Cell culture medium and reagents.

-

OGA inhibitor (e.g., this compound).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-O-GlcNAc antibody (e.g., CTD110.6) and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).[9]

-

Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Chemiluminescent or fluorescent detection reagents.

-

Western blot equipment.

Procedure:

-

Culture cells to a suitable confluency.

-

Treat the cells with various concentrations of the OGA inhibitor (and a vehicle control) for a specific duration (e.g., 6 hours).[9]

-

Harvest the cells and lyse them to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody, followed by incubation with the appropriate secondary antibody.

-

Detect the signal using a suitable detection system.

-

Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the fold-increase in O-GlcNAcylation relative to the control.

The following diagram outlines a general workflow for the evaluation of O-GlcNAcase inhibitors.

Impact on Signaling Pathways

The ability of this compound to elevate global O-GlcNAcylation levels makes it a valuable tool for dissecting the role of this modification in various signaling pathways.

Neurodegenerative Diseases and Tau Phosphorylation

In the context of neurodegenerative diseases like Alzheimer's, the hyperphosphorylation of the microtubule-associated protein tau is a key pathological hallmark, leading to the formation of neurofibrillary tangles.[4][14][15] O-GlcNAcylation and phosphorylation can occur on the same or adjacent serine/threonine residues, often in a reciprocal manner.[1] By increasing O-GlcNAcylation on tau, OGA inhibitors like this compound can reduce its hyperphosphorylation, thereby preventing its aggregation and promoting its normal function.[1][14]

The following diagram illustrates the proposed mechanism by which this compound modulates tau phosphorylation.

References

- 1. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O‐GlcNAcylation: cellular physiology and therapeutic target for human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. O-GlcNAcylation: a novel post-translational mechanism to alter vascular cellular signaling in health and disease: focus on hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. lectenz.com [lectenz.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Structure-based discovery and development of novel O-GlcNAcase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

GlcNAcstatin: A Deep Dive into its Biochemical Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

GlcNAcstatin is a powerful and highly selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins.[1][2] This dynamic post-translational modification, known as O-GlcNAcylation, is crucial for regulating a vast array of cellular processes, including signal transduction, transcription, and protein stability.[3][4] Dysregulation of O-GlcNAc cycling has been implicated in the pathophysiology of several diseases, most notably neurodegenerative disorders like Alzheimer's disease and cancer.[2][5] As such, this compound and its derivatives have emerged as invaluable chemical tools for studying the functional roles of O-GlcNAcylation and as promising therapeutic leads.[6][7] This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, inhibitory potency and selectivity, and its effects on cellular signaling pathways.

Mechanism of Action: Mimicking the Transition State

This compound is a competitive inhibitor of O-GlcNAcase.[2] Its potent inhibitory activity stems from its structural design, which mimics the transition state of the O-GlcNAcase-catalyzed reaction.[8] OGA employs a substrate-assisted catalytic mechanism that proceeds through an oxazoline intermediate.[6][9] this compound, with its fused glucoimidazole scaffold, is thought to resemble this high-energy intermediate, allowing it to bind with very high affinity to the active site of the enzyme.[2][8] X-ray crystallography has revealed that the imidazole ring of this compound interacts tightly with the catalytic acid/base residue in the OGA active site.[1]

Quantitative Inhibitory Profile

A series of this compound analogs have been synthesized and characterized, each with distinct inhibitory potencies and selectivities. The key quantitative data for these compounds against human O-GlcNAcase (hOGA) and the functionally related but distinct lysosomal β-hexosaminidases (HexA/B) are summarized below. This highlights the structure-activity relationship and the remarkable selectivity achieved with specific modifications.

| Compound | hOGA Ki (nM) | HexA/B Ki (nM) | Selectivity (HexA/B Ki / hOGA Ki) |

| This compound A | 4.3 ± 0.2 | 0.55 ± 0.05 | ~0.13 |

| This compound B | 0.42 ± 0.06 | 0.17 ± 0.05 | ~0.40 |

| This compound C | 4.4 ± 0.1 | 550 ± 10 | ~125 (reported as 164) |

| This compound D | 0.74 ± 0.09 | 2.7 ± 0.4 | ~3.6 (reported as 4) |

| This compound E | 8500 ± 300 | 1100 ± 100 | ~0.13 |

| PUGNAc | 35 ± 6 | 25 ± 2.5 | ~0.71 |

| Data compiled from Dorfmueller et al., 2009.[2] Note: Selectivity is calculated as the ratio of the inhibition constants. Some reported selectivities in the source material may vary slightly.[2] |

Cellular Effects: Modulating Intracellular O-GlcNAcylation

A critical characteristic of this compound for its use as a research tool and potential therapeutic is its cell permeability.[2] Studies have shown that GlcNAcstatins can effectively penetrate the cell membrane and inhibit intracellular OGA.[2][8] This leads to a dose-dependent increase in the overall level of O-GlcNAcylated proteins within the cell, a state often referred to as hyper-O-GlcNAcylation.[2] For example, GlcNAcstatins B, C, and D have been shown to elevate cellular O-GlcNAc levels at concentrations as low as 20 nM in HEK-293 cells.[2] This ability to modulate the "O-GlcNAc-ome" allows researchers to probe the downstream consequences of increased O-GlcNAcylation on various cellular pathways.

Impact on Signaling Pathways: The O-GlcNAc/Phosphorylation Crosstalk

One of the most significant roles of O-GlcNAcylation is its intricate interplay with protein phosphorylation.[1][3] O-GlcNAc and phosphate groups are often found on the same or adjacent serine/threonine residues, suggesting a competitive or reciprocal relationship.[10] By inhibiting OGA with this compound, the balance is shifted towards O-GlcNAcylation, which can, in turn, alter the phosphorylation status of key signaling proteins.

A prominent example of this crosstalk is its effect on the microtubule-associated protein tau.[5] Aberrant hyperphosphorylation of tau is a hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles.[11][12] Increasing O-GlcNAcylation levels through OGA inhibition has been shown to decrease tau phosphorylation at several sites.[11][12] However, the effect is site-specific, with some studies reporting a decrease in phosphorylation at certain residues and an increase at others, suggesting a complex regulatory mechanism.[11][12]

Experimental Protocols

O-GlcNAcase Inhibition Assay

This protocol outlines a standard method for determining the inhibitory potency (Ki) of compounds like this compound against O-GlcNAcase.

-

Enzyme and Substrate Preparation:

-

Recombinant human O-GlcNAcase (hOGA) is used as the enzyme source.

-

A fluorogenic substrate, such as 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4MU-NAG), is prepared in a suitable buffer (e.g., 0.1 M citrate, 0.2 M Na2HPO4, pH 5.7).[2]

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

Reaction mixtures contain a fixed concentration of hOGA (e.g., 2 nM), varying concentrations of the inhibitor (this compound), and varying concentrations of the 4MU-NAG substrate.[2]

-

The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 20°C or 37°C).[2]

-

The reaction is stopped after a set time (e.g., 60 minutes), ensuring that less than 10% of the substrate is consumed, by adding a high pH stop solution (e.g., 3 M glycine/NaOH, pH 10.3).[2]

-

-

Data Analysis:

-

The fluorescence of the released 4-methylumbelliferone is measured using a microplate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively.[2]

-

The mode of inhibition is determined by analyzing the data using a Lineweaver-Burk plot.[2]

-

The inhibition constant (Ki) is calculated by fitting the fluorescence intensity data to the standard equation for competitive inhibition using appropriate software.[2][13]

-

Cellular O-GlcNAcylation Assay (Western Blot)

This protocol describes the assessment of changes in total protein O-GlcNAcylation in cultured cells following treatment with an OGA inhibitor.

-

Cell Culture and Treatment:

-

Human cell lines (e.g., HEK-293) are cultured under standard conditions.

-

Cells are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 6 hours).[2]

-

-

Protein Extraction:

-

After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for O-GlcNAc-modified proteins (e.g., CTD110.6).[2]

-

A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.

-

The membrane is then incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

The intensity of the O-GlcNAc signal across the entire lane for each sample is quantified using densitometry software.

-

The O-GlcNAc signal is normalized to the loading control to account for any variations in protein loading.

-

The fold change in O-GlcNAcylation relative to the vehicle-treated control is calculated.

-

Visualizations

Caption: The dynamic cycle of O-GlcNAc addition and removal from proteins.

Caption: Competitive inhibition of OGA by this compound.

Caption: General workflow for the evaluation of OGA inhibitors.

References

- 1. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into mechanism and specificity of O-GlcNAc transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O-GlcNAcylation: a novel post-translational mechanism to alter vascular cellular signaling in health and disease: focus on hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential effects of an O-GlcNAcase inhibitor on tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation | PLOS One [journals.plos.org]

- 13. youtube.com [youtube.com]

Structural Analysis of GlcNAcstatin Binding to O-GlcNAcase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural basis for the interaction between GlcNAcstatin, a potent inhibitor, and O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. Understanding this interaction at a molecular level is crucial for the rational design of novel therapeutics targeting diseases associated with aberrant O-GlcNAcylation, such as neurodegenerative disorders and cancer.

Introduction to OGA and the O-GlcNAc Modification

The O-GlcNAc modification is a dynamic post-translational modification where a single N-acetylglucosamine sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][2] This enzymatic pair maintains the cellular O-GlcNAc homeostasis, which, when dysregulated, is implicated in various pathologies.[3] OGA, a 103 kDa protein, possesses an N-terminal catalytic domain belonging to the glycoside hydrolase family 84 (GH84) and a C-terminal domain with homology to histone acetyltransferases.[2][4] Inhibition of OGA leads to an increase in global O-GlcNAcylation, a strategy being explored for therapeutic intervention, particularly in tauopathies like Alzheimer's disease where hyperphosphorylation of the tau protein is a key pathological feature.[4][5]

This compound: A Potent and Selective OGA Inhibitor

GlcNAcstatins are a class of potent and selective OGA inhibitors that have been instrumental as chemical probes to study the function of O-GlcNAc.[4] These compounds were designed as transition-state analogs, mimicking the oxazoline intermediate formed during the OGA-catalyzed hydrolysis of the glycosidic bond.[6][7] Their high affinity and selectivity for OGA over other hexosaminidases are key features that make them valuable research tools and potential starting points for drug development.[4][8]

Quantitative Analysis of Inhibitor Binding

The potency of this compound and other OGA inhibitors is quantified by various metrics, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values provide a standardized measure of how effectively an inhibitor binds to and inhibits the enzyme.

| Inhibitor | Target Enzyme | Ki | IC50 | Reference |

| This compound B | CpOGA | 4.6 pM | [8] | |

| This compound B | hOGA | 0.4 nM | [8] | |

| Thiamet-G | hOGA | 21 nM | [7] | |

| PUGNAc | OGA | ~50 nM | [6] | |

| Compound 2 | hOGA | 41 nM | [4] |

Structural Basis of this compound Binding to OGA

The high-resolution crystal structures of OGA in complex with this compound and its analogs have provided critical insights into the molecular interactions governing inhibitor binding. Although the structure of human OGA proved challenging to obtain initially, studies on bacterial homologues from Bacteroides thetaiotaomicron (BtGH84) and Clostridium perfringens (CpGH84) offered the first glimpses into the active site architecture.[3][6] More recently, the crystal structure of human OGA (hOGA) has been solved, confirming the key interactions observed in the bacterial enzymes and providing a more accurate template for drug design.[1][3][7]

The key interactions between this compound and the OGA active site include:

-

Hydrogen Bonding: The inhibitor forms a network of hydrogen bonds with polar residues in the active site, such as Asp174, Asp175, and Asp285.[2][4]

-

Hydrophobic Interactions: The N-acyl group of the inhibitor extends into a hydrophobic pocket, a feature that is exploited to confer selectivity over other hexosaminidases.[4][6] The thiazoline ring of thiamet-G, a close analog, is sandwiched between the aromatic side chains of two highly conserved residues, Tyr219 and Trp278.[7]

-

Shape Complementarity: The overall shape of this compound is highly complementary to the active site cleft of OGA, contributing to its high binding affinity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of OGA in cellular signaling and the general workflow for the structural analysis of inhibitor binding.

References

- 1. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural and functional insight into human O-GlcNAcase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode - PMC [pmc.ncbi.nlm.nih.gov]

- 8. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]

GlcNAcstatin and Its Role in O-GlcNAc Cycling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of GlcNAcstatin, a potent and highly selective inhibitor of O-GlcNAcase (OGA). We will explore its mechanism of action, its impact on the dynamic process of O-GlcNAc cycling, and the methodologies used to study its effects. This document is intended to serve as a technical resource for professionals engaged in cellular biology research and therapeutic development.

Introduction to O-GlcNAc Cycling

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] This process is fundamental to a vast array of cellular functions, including signal transduction, transcription, cell cycle regulation, and stress responses.[2][3]

The level of O-GlcNAcylation is tightly regulated by the coordinated action of two enzymes:

-

O-GlcNAc Transferase (OGT) , which catalyzes the addition of GlcNAc from a UDP-GlcNAc donor onto proteins.[2][4]

-

O-GlcNAcase (OGA) , which removes the GlcNAc modification, returning the protein to its unmodified state.[2][4]

This rapid cycling allows cells to respond swiftly to nutritional and environmental cues. Dysregulation of this process has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders like Alzheimer's disease.[3][5] Consequently, small molecule inhibitors of OGA have emerged as critical tools to artificially elevate O-GlcNAc levels and study the functional consequences.

This compound: A Potent and Selective OGA Inhibitor

GlcNAcstatins are a family of rationally designed, competitive inhibitors of OGA.[4][6] They are based on a glucoimidazole scaffold, which mimics the oxazoline intermediate of the substrate-assisted catalytic reaction, binding to the OGA active site with extremely high affinity.[1][4] This mechanism-inspired design confers both high potency, with inhibition constants (Ki) reaching the picomolar and low nanomolar range, and significant selectivity over related enzymes like the lysosomal β-hexosaminidases (HexA/B).[1][6]

The ability of GlcNAcstatins to selectively inhibit OGA without significantly affecting lysosomal hexosaminidases is crucial, as off-target inhibition can lead to complex cellular phenotypes resembling lysosomal storage disorders.[1] Structural studies have revealed that the selectivity of GlcNAcstatins is achieved by modifying the N-acyl group at the C2 position, which extends into a deep pocket within the OGA active site that is significantly smaller in HexA/B.[1][6]

The primary role of this compound in the context of O-GlcNAc cycling is to block the removal of O-GlcNAc from proteins. This leads to a state of hyper-O-GlcNAcylation within the cell, allowing researchers to investigate the downstream effects of elevated O-GlcNAc signaling.[6]

Figure 1. O-GlcNAc cycling and the inhibitory action of this compound.

Quantitative Data: Inhibitory Activity

The potency and selectivity of various this compound derivatives have been characterized through extensive kinetic experiments. The data below, compiled from published literature, summarizes the inhibitory constants (Ki) against human OGA (hOGA) and human lysosomal hexosaminidases A and B (HexA/B). Lower Ki values indicate higher potency.

| Inhibitor | Target Enzyme | Ki (nM) | Selectivity (HexA/B Ki / hOGA Ki) | Reference |

| This compound A | hOGA | 4.3 | ~0.13 | [6] |

| HexA/B | 0.55 | [6] | ||

| This compound B | hOGA | 0.4 | ~1375 | [6] |

| HexA/B | 550 | [6] | ||

| This compound C | hOGA | 4.4 | ~164 | [4][6] |

| HexA/B | 720 | [6] | ||

| This compound D | hOGA | 0.7 | ~4 | [4] |

| HexA/B | ~2.8 | [4] |

Note: Ki values can vary slightly between studies depending on assay conditions. The selectivity ratio is calculated to demonstrate the preference for hOGA over the off-target hexosaminidases.

Experimental Protocols

Studying the effects of this compound requires robust biochemical and cell-based assays. Below are representative protocols for determining its enzymatic inhibition in vitro and its effect on total O-GlcNAcylation in cultured cells.

In Vitro OGA Inhibition Assay

This protocol describes a continuous kinetic assay to determine the IC50 or Ki of an inhibitor using a fluorogenic substrate.

A. Reagents and Materials:

-

Recombinant human O-GlcNAcase (hOGA)

-

Fluorogenic Substrate: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)

-

Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.3

-

Inhibitor Stock: this compound dissolved in DMSO or appropriate solvent

-

Stop Solution: 0.5 M Sodium Carbonate (Na2CO3)

-

96-well black microplates, fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm)

B. Procedure:

-

Prepare Reagent Solutions: Dilute the hOGA enzyme in Assay Buffer to the desired working concentration. Prepare a 2X working solution of 4-MU-GlcNAc in Assay Buffer (the final concentration should be near the Km value for hOGA). Prepare a serial dilution of this compound in Assay Buffer.

-

Assay Setup: To each well of the 96-well plate, add inhibitor solution or vehicle control (Assay Buffer with DMSO).

-

Enzyme Addition: Add the diluted hOGA enzyme solution to each well. Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the reaction by adding the 2X 4-MU-GlcNAc substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction: Terminate the reaction by adding the Stop Solution to each well. This increases the pH and maximizes the fluorescence of the liberated 4-methylumbelliferone product.

-

Read Fluorescence: Measure the fluorescence of each well using a microplate reader.

-

Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the remaining fluorescence (representing reaction velocity) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the inhibition is competitive.[6]

Analysis of Cellular O-GlcNAcylation via Western Blot

This protocol outlines the steps to assess the change in total protein O-GlcNAcylation in cultured cells after treatment with this compound.

Figure 2. Workflow for analyzing cellular hyper-O-GlcNAcylation.

A. Reagents and Materials:

-

Cell Line: e.g., HEK293, HeLa, or a cell line relevant to the research question.[7]

-

This compound

-

Lysis Buffer: RIPA or similar, supplemented with protease inhibitors and an OGA inhibitor (e.g., 1 µM Thiamet-G or this compound itself) to prevent post-lysis de-O-GlcNAcylation.[8][9]

-

Primary Antibody: Mouse anti-O-GlcNAc monoclonal antibody (e.g., CTD110.6).

-

Secondary Antibody: HRP-conjugated anti-mouse IgM.

-

Loading Control Antibody: e.g., anti-Actin or anti-Tubulin.

-

SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat milk or BSA in TBST.

-

Chemiluminescent Substrate (ECL).

B. Procedure:

-

Cell Treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of this compound (or a vehicle control, e.g., DMSO) for a specified time (e.g., 6 hours).[7]

-

Cell Harvest and Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with supplemented Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation to pellet cell debris.[9]

-

Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA or Bradford assay to ensure equal loading.

-

Electrophoresis: Denature an equal amount of protein from each sample in Laemmli buffer and separate by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody diluted in Blocking Buffer, typically overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply the ECL substrate and capture the signal using an imaging system or X-ray film.

-

Analysis: Re-probe the membrane with a loading control antibody to confirm equal protein loading. Quantify the O-GlcNAc signal in each lane using densitometry software and normalize it to the loading control. This will show the dose-dependent increase in total O-GlcNAcylation induced by this compound.[7]

Conclusion

This compound and its derivatives are powerful chemical tools that provide a means to acutely and selectively increase protein O-GlcNAcylation in vitro and in living cells. Their high potency and selectivity make them superior research agents compared to less specific inhibitors. By blocking OGA, this compound decouples the removal step of O-GlcNAc cycling, leading to a global increase in this modification. This allows for detailed investigation into the regulatory roles of O-GlcNAc in health and its pathological implications in disease, paving the way for potential therapeutic strategies targeting this crucial cellular pathway.

References

- 1. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are OGA inhibitors and how do they work? [synapse.patsnap.com]

- 3. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Realm of GlcNAcstatin Derivatives: A Technical Guide to O-GlcNAcase Inhibition

For Researchers, Scientists, and Drug Development Professionals

The dynamic post-translational modification of intracellular proteins by O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism implicated in a vast array of cellular processes, from signal transduction and transcription to protein degradation.[1][2] The levels of O-GlcNAcylation are maintained by the concerted action of two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[3][4] Dysregulation of this process has been linked to several pathologies, including cancer, diabetes, and neurodegenerative diseases like Alzheimer's disease, making OGA a compelling therapeutic target.[5][6] GlcNAcstatin and its derivatives have emerged as a class of highly potent and selective inhibitors of OGA, offering powerful tools to probe the function of O-GlcNAcylation and holding promise for therapeutic intervention.[1][7]

This technical guide provides an in-depth exploration of this compound derivatives, focusing on their inhibitory potency, the experimental protocols for their evaluation, and the key molecular pathways they modulate.

Quantitative Analysis of Inhibitor Potency

The efficacy of this compound derivatives is quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). These values provide a standardized measure of the concentration of an inhibitor required to achieve 50% inhibition of the target enzyme's activity. A lower value indicates a more potent inhibitor. The following table summarizes the inhibitory potency of several key this compound derivatives against human O-GlcNAcase (hOGA) and their selectivity over human lysosomal β-hexosaminidases (HexA/B), which are related enzymes that can be off-targets.

| Compound | hOGA IC50 (nM) | hOGA Ki (nM) | HexA/B IC50 (nM) | HexA/B Ki (pM) | Selectivity (hOGA vs HexA/B) |

| This compound A | - | 4.3 | - | 550 | ~8 |

| This compound B | - | 0.42 | - | 170 | ~2.5 |

| This compound C | - | 4.4 | - | - | 164 |

| This compound D | - | 0.7 | - | - | 15 |

| This compound E | - | >1000 | - | - | - |

| Compound 2 | 41 | - | >10000 | - | >243 |

| Compound 5a | 24 | - | - | - | - |

Note: Ki values are absolute inhibition constants calculated from IC50 values using the Cheng-Prusoff equation.[1] Selectivity is calculated as the ratio of HexA/B Ki to hOGA Ki. A higher number indicates greater selectivity for hOGA.

Experimental Protocols

The determination of inhibitor potency relies on robust and reproducible experimental assays. The following sections detail the methodologies commonly employed for evaluating this compound derivatives.

O-GlcNAcase (OGA) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified human OGA.

Materials:

-

Purified full-length human OGA enzyme[3]

-

Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4MU-NAG)[3][8]

-

Assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

This compound derivatives or other test compounds

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

Add the purified hOGA enzyme to the wells of the microplate.

-

Add the diluted test compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the 4MU-NAG substrate to each well.

-

Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

-

Stop the reaction by adding a high pH stop solution (e.g., 0.5 M glycine, pH 10.4).

-

Measure the fluorescence of the product, 4-methylumbelliferone (4MU), using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9][10]

β-Hexosaminidase (HexA/B) Counter-Assay

To assess the selectivity of the inhibitors, a similar assay is performed using human lysosomal β-hexosaminidases.

Materials:

-

Purified human lysosomal HexA/B enzyme mixture[8]

-

Fluorogenic substrate: 4MU-NAG[8]

-

Assay buffer (e.g., 50 mM citrate/phosphate buffer, pH 4.5)

-

Test compounds

-

96-well black microplates

-

Fluorometer

Procedure:

-

The procedure is analogous to the OGA inhibition assay, with the following key differences:

-

Use the HexA/B enzyme mixture instead of OGA.

-

Use an acidic assay buffer (pH 4.5) to reflect the optimal pH for lysosomal enzymes.

-

-

Calculate the IC50 values as described for the OGA assay.

-

The ratio of the IC50 (or Ki) for HexA/B to that for OGA provides the selectivity index.

Visualizing the Molecular Landscape

Diagrams are essential for conceptualizing the complex biological processes involved in O-GlcNAcylation and its inhibition. The following visualizations, created using the DOT language, illustrate key pathways and workflows.

Conclusion

This compound and its derivatives represent a significant advancement in the development of potent and selective OGA inhibitors. Their ability to modulate cellular O-GlcNAcylation levels with high precision makes them invaluable research tools for dissecting the roles of this post-translational modification in health and disease.[1] Furthermore, the ongoing optimization of these compounds, guided by detailed structure-activity relationship studies and robust experimental evaluation, holds considerable promise for the development of novel therapeutics for a range of disorders, particularly neurodegenerative diseases characterized by tau pathology.[3][11] The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study and application of this important class of enzyme inhibitors.

References

- 1. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Understanding the Selectivity of GlcNAcstatin for O-GlcNAcase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the selectivity of GlcNAcstatin and its derivatives as potent inhibitors of O-GlcNAcase (OGA), a key enzyme in the dynamic post-translational modification of proteins known as O-GlcNAcylation. This document details the molecular basis for this compound's high selectivity for OGA over functionally related lysosomal hexosaminidases, presents quantitative data on its inhibitory activity, and outlines the experimental protocols used to determine these properties.

Introduction to O-GlcNAc Cycling and the Role of OGA

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is fundamental to a multitude of cellular functions, including signal transduction, transcription, and protein stability.[3][4] The cycling of O-GlcNAc is tightly regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[1][5][6] Given its critical role, the selective inhibition of OGA is a valuable tool for studying the functional consequences of increased O-GlcNAcylation and holds therapeutic potential for various diseases, including neurodegenerative disorders and cancer.[1][7][8]

This compound is a potent, rationally designed inhibitor of OGA that mimics the transition state of the enzyme's catalytic mechanism.[9][10] Its development has been pivotal in creating highly selective tools to probe the O-GlcNAc signaling pathway.[11]

The Molecular Basis of this compound's Selectivity

The remarkable selectivity of this compound and its derivatives for OGA over the structurally related lysosomal hexosaminidases (HexA and HexB) stems from key differences in the architecture of their active sites.[11] While both enzymes utilize a substrate-assisted catalytic mechanism, structural analyses have revealed that the active site pocket of OGA is significantly deeper and wider than that of the hexosaminidases.[11][12] Specifically, there is an approximate 5.0 Å difference in depth and a 1.4 Å difference in width.[11][12]

This structural disparity was exploited in the structure-guided design of this compound derivatives.[11] By extending the N-acyl side chain of the this compound scaffold, it is possible to create inhibitors that bind tightly to the more spacious active site of OGA while sterically clashing with the narrower active site of HexA/B.[9][12] This approach led to the development of compounds like this compound G, which exhibits over 900,000-fold selectivity for human OGA (hOGA).[11] X-ray crystallography has confirmed that the elongated N-acyl moiety of these selective inhibitors protrudes into this deeper pocket within the OGA active site.[11][13]

Quantitative Analysis of Inhibitor Potency and Selectivity

The potency and selectivity of various this compound derivatives and other OGA inhibitors have been quantified through extensive kinetic studies. The data, including IC50, Ki, and EC50 values, are summarized in the tables below for comparative analysis.

| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) | Selectivity (fold over hHexA/B) | Reference |

| This compound B | hOGA | 0.4 | [9] | ||

| This compound C | hOGA | 2.9 (pH 6.6) | ~150 | [11] | |

| This compound D | hOGA | 0.74 | 4 | [13] | |

| This compound F | hOGA | 2.6-11.2 | 1,000 | [11] | |

| This compound G | hOGA | 4.1 | >900,000 | [11][12] | |

| PUGNAc | OGA | ~50 | Low | [10][13] | |

| Thiamet-G | hOGA | ~21 | ~37,000 | [14] |

| Inhibitor | Cell Line | EC50 (nM) | Assay Method | Reference |

| This compound C | HEK293 | 20 | Western Blot | [11] |

| This compound F | HEK293 | 290 | Western Blot | [11] |

| This compound G | HEK293 | 20 | Western Blot | [11] |

| This compound G | HEK293 | 3 | Microscopy | [11] |

| This compound H | HEK293 | 42 | Microscopy | [11] |

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for studying this compound's selectivity, the following diagrams are provided in the DOT language for Graphviz.

Caption: O-GlcNAc Cycling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Assessing OGA Inhibition.

Detailed Experimental Protocols

In Vitro OGA Inhibition Assay (Fluorogenic)

This protocol is adapted from methodologies described for determining the kinetic parameters of OGA inhibitors.[11][15]

Objective: To determine the inhibitory constant (Ki) and IC50 value of this compound derivatives against recombinant human OGA (hOGA).

Materials:

-

Recombinant hOGA

-

Fluorogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)

-

Assay Buffer (e.g., 50 mM sodium cacodylate, pH 6.4, or McIlvaine buffer system for pH profiling)[11][15]

-

This compound derivatives of varying concentrations

-

96-well microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a series of dilutions of the this compound inhibitor in the assay buffer.

-

In a 96-well plate, add the recombinant hOGA to the assay buffer.

-

Add the different concentrations of the inhibitor to the wells containing the enzyme and incubate for a predetermined time.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

The initial reaction velocities are calculated from the linear portion of the fluorescence versus time plot.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

To determine the mode of inhibition and calculate the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using methods such as Lineweaver-Burk plots.[11] The Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) can be used to convert IC50 to Ki for competitive inhibitors.[11]

Cell-Based Assay for O-GlcNAcylation Levels

This protocol is based on methods used to assess the in-cell efficacy (EC50) of OGA inhibitors.[11]

Objective: To determine the effective concentration (EC50) of this compound required to increase total O-GlcNAcylation levels in cultured cells.

Materials:

-

Human cell line (e.g., HEK293)

-

Cell culture medium and reagents

-

This compound derivatives

-

Lysis buffer (e.g., RIPA buffer)

-

SDS-PAGE equipment

-

Western blotting apparatus

-

Primary antibody: anti-O-GlcNAc (e.g., CTD110.6)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system for western blots

Procedure:

-

Culture HEK293 cells to an appropriate confluency in multi-well plates.

-

Treat the cells with a range of concentrations of the this compound derivative for a specified duration (e.g., 6 hours).[11]

-

Wash the cells with ice-cold PBS and harvest them in lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Determine the protein concentration of the soluble fraction.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary anti-O-GlcNAc antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Perform densitometric analysis on the resulting bands to quantify the levels of O-GlcNAcylation.

-

Plot the quantified O-GlcNAc levels against the inhibitor concentration and fit to a dose-response curve to determine the EC50 value.[11]

Conclusion

This compound and its derivatives are exceptionally potent and selective inhibitors of OGA. Their selectivity is rationally designed based on the structural differences between the active sites of OGA and lysosomal hexosaminidases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize these powerful chemical tools to investigate the myriad roles of O-GlcNAcylation in cellular biology and disease. The continued development of such selective inhibitors will be invaluable for dissecting the complexities of O-GlcNAc signaling and for the advancement of novel therapeutic strategies.

References

- 1. What are OGA inhibitors and how do they work? [synapse.patsnap.com]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. O-GlcNAc cycling: Emerging Roles in Development and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O-GlcNAc Cycling: A Link Between Metabolism and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-GlcNAcylation and O-GlcNAc Cycling Regulate Gene Transcription: Emerging Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4.6. OGA Enzymatic Assay [bio-protocol.org]

GlcNAcstatin in Cell Lines: An In-depth Technical Guide to Initial Findings

This technical guide provides a comprehensive overview of the initial reports on GlcNAcstatin, a potent and selective inhibitor of O-GlcNAcase (OGA), in various cell lines. It is intended for researchers, scientists, and drug development professionals interested in the cellular mechanism and effects of this compound. The guide details the quantitative data on its inhibitory activity, experimental protocols for its use, and its impact on key signaling pathways.

Core Mechanism of Action

This compound is a cell-permeant compound that inhibits the enzyme O-GlcNAcase (OGA), which is responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1] By inhibiting OGA, this compound treatment leads to an increase in the overall levels of protein O-GlcNAcylation, a state often referred to as hyper-O-GlcNAcylation.[1] This dynamic post-translational modification is analogous to phosphorylation and plays a crucial role in regulating a wide array of cellular processes, including signal transduction, transcription, and metabolism.[1][2]

Quantitative Data

The initial reports on this compound and its derivatives focused on their enzymatic inhibitory potency (Ki) against human OGA (hOGA) and their effective concentration (EC50) for inducing O-GlcNAcylation in cells. Direct cell viability IC50 values are not extensively reported in these initial studies, as the primary focus was on establishing this compound as a tool to study the effects of hyper-O-GlcNAcylation.

In Vitro Enzymatic Inhibition of Human O-GlcNAcase

The following table summarizes the inhibitory constants (Ki) of various this compound compounds against recombinant human OGA. These values demonstrate the potent, often nanomolar to sub-nanomolar, inhibition of the target enzyme.

| Compound | Ki (nM) against hOGA | Selectivity (HexA/B Ki / hOGA Ki) | Reference |

| This compound A | 4.3 ± 0.2 | Not Selective | [1] |

| This compound B | 0.42 ± 0.06 | Not Selective | [1] |

| This compound C | 4.4 ± 0.1 | 164-fold | [1] |

| This compound D | 0.74 ± 0.09 | 4-fold | [1] |

| This compound E | 8500 ± 300 | Not Selective | [1] |

| This compound F | 290 | ~1,100-fold | [3] |

| This compound G | 20 | >900,000-fold | [3] |

Cellular Activity: Induction of O-GlcNAcylation

The following table presents the effective concentration 50 (EC50) values for the induction of hyper-O-GlcNAcylation in HEK293 cells after a 6-hour treatment with this compound derivatives. This data confirms the cell permeability and intracellular activity of these compounds.

| Compound | EC50 (nM) in HEK293 Cells | Reference |

| This compound C | 20 | [3] |

| This compound F | 290 | [3] |

| This compound G | 20 | [3] |

Key Signaling Pathways Modulated by this compound-Induced Hyper-O-GlcNAcylation

Initial studies and subsequent research have demonstrated that the hyper-O-GlcNAcylation state induced by OGA inhibitors like this compound significantly impacts key signaling pathways, notably the PI3K/Akt and NF-κB pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival. Increased O-GlcNAcylation has been shown to directly modify Akt1, affecting its phosphorylation status at key residues such as Threonine 308 (Thr308) and Serine 473 (Ser473).[4][5] O-GlcNAcylation at Thr305 and Thr312 of Akt can inhibit phosphorylation at Thr308 by disrupting the interaction between Akt and its upstream kinase, PDK1.[4] This modulation can, in turn, affect downstream cellular processes.

NF-κB Signaling Pathway

The NF-κB pathway is central to inflammation, immunity, and cell survival. The activity of the p65 (RelA) subunit of NF-κB is regulated by its translocation to the nucleus. This translocation is controlled by the inhibitor protein IκBα. Hyper-O-GlcNAcylation of p65, for instance at Threonine 352 (Thr352), can decrease its binding to IκBα, thereby promoting its nuclear translocation and subsequent transcriptional activity.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial reports on this compound.

Cell Culture and Treatment

-

Cell Lines: Human Embryonic Kidney (HEK293), HeLa (cervical cancer), HT-1080 (fibrosarcoma), SH-SY5Y (neuroblastoma), and U-2 OS (osteosarcoma) cells are commonly used.[1]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[8]

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh culture medium.

-

Remove the old medium from the cultured cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

-

Incubate the cells for the desired period (e.g., 6 hours for observing changes in O-GlcNAcylation).[1]

-

Western Blotting for O-GlcNAc Levels

This protocol is used to detect the increase in total cellular O-GlcNAcylation following this compound treatment.

-

Cell Lysis:

-

After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., clone CTD110.6) overnight at 4°C.[1]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Immunofluorescence for NF-κB p65 Localization

This protocol can be adapted to visualize the nuclear translocation of NF-κB p65 upon stimulation, which can be modulated by this compound.

-

Cell Seeding and Treatment:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

-

Pre-treat cells with this compound or vehicle for a specified duration.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 30 minutes).

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.

-

Incubate with a primary antibody against NF-κB p65 in the blocking buffer for 1 hour.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) in the blocking buffer for 1 hour in the dark.

-

-

Imaging:

-

Wash three times with PBST.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize and capture images using a fluorescence microscope. The nuclear translocation of p65 is quantified by the colocalization of the p65 signal with the DAPI signal.[9]

-

References

- 1. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extensive Crosstalk between O-GlcNAcylation and Phosphorylation Regulates Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-GlcNAc modulation at Akt1 Ser473 correlates with apoptosis of murine pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Nuclear Factor-kappaB Function by O-GlcNAcylation in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hyper-O-GlcNAcylation activates nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) signaling through interplay with phosphorylation and acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. horizondiscovery.com [horizondiscovery.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for GlcNAcstatin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

GlcNAcstatin is a potent and highly selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] This dynamic post-translational modification, known as O-GlcNAcylation, is crucial for regulating a multitude of cellular processes, including signal transduction, transcription, and protein stability.[1][3] By inhibiting OGA, this compound effectively increases intracellular levels of O-GlcNAcylation, making it an invaluable chemical tool to investigate the functional roles of this modification in various biological systems.[1][4][5] These application notes provide detailed protocols for the use of this compound in cell culture to modulate and study protein O-GlcNAcylation.

Mechanism of Action

This compound acts as a competitive inhibitor of OGA, binding to the enzyme's active site with high affinity.[4][5] This inhibition prevents the removal of O-GlcNAc moieties from proteins, leading to a state of hyper-O-GlcNAcylation within the cell. This allows for the study of downstream cellular events that are regulated by increased O-GlcNAc signaling. The specificity of this compound for OGA over other hexosaminidases makes it a superior tool compared to less selective inhibitors like PUGNAc.[2]

Data Presentation

The effective concentration of this compound can vary between cell lines. The following table summarizes the effective concentrations of this compound C, a well-characterized derivative, for inducing hyper-O-GlcNAcylation in several common human cell lines. A significant increase in O-GlcNAcylation is generally observed at low nanomolar concentrations.

| Cell Line | Cell Type | Effective Concentration Range | Incubation Time | Observed Effect |

| HEK-293 | Human Embryonic Kidney | 20 nM - 5 µM | 6 hours | Concentration-dependent increase in protein O-GlcNAcylation.[1] |

| HeLa | Human Cervical Adenocarcinoma | 20 nM - 5 µM | 6 hours | Detectable increase in O-GlcNAcylation at 20 nM, with a more robust increase at 5 µM.[1] |

| HT-1080 | Human Fibrosarcoma | 20 nM - 5 µM | 6 hours | Concentration-dependent hyper-O-GlcNAcylation.[1] |

| SH-SY5Y | Human Neuroblastoma | 20 nM - 5 µM | 6 hours | Increased levels of O-GlcNAcylated proteins observed.[1] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) by dissolving it in an appropriate solvent, such as dimethyl sulfoxide (DMSO).

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

General Cell Culture and Treatment Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental design.

-

Cell Seeding:

-

Culture adherent mammalian cells in appropriate complete growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

-

Seed the cells in multi-well plates, petri dishes, or flasks at a density that will allow them to reach 70-80% confluency at the time of treatment.

-

-

Preparation of Working Solution:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete growth medium. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM).

-

Also, prepare a vehicle control using the same concentration of DMSO as in the highest this compound treatment condition.

-

-

Cell Treatment:

-

Aspirate the old medium from the cultured cells.

-

Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells.

-